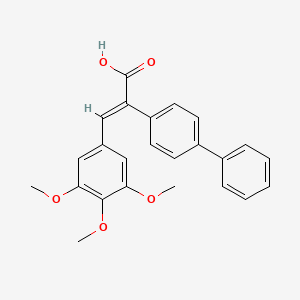

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid

Descripción

Propiedades

Fórmula molecular |

C24H22O5 |

|---|---|

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

(E)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13+ |

Clave InChI |

BGBZINXZBCPRCI-DEDYPNTBSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)/C=C(\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 4-phenylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.

Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding saturated acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents such as sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Saturated acids.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

The compound features a propenoic acid moiety with two aromatic rings, which contribute to its unique chemical and biological properties.

Medicinal Chemistry

The compound is being studied for its anti-inflammatory and anticancer properties . Its structure allows it to interact with various biological targets, making it a candidate for drug development. Some key aspects include:

- Mechanism of Action : It may inhibit cyclooxygenase enzymes, reducing inflammation. The trimethoxyphenyl group enhances binding affinity to these targets, increasing potency.

- Case Study : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as a therapeutic agent.

Materials Science

The aromatic structure of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid makes it valuable in the synthesis of organic semiconductors and advanced materials. Applications include:

- Organic Electronics : The compound can be used in organic light-emitting diodes (OLEDs) due to its electronic properties.

- Polymer Science : Its derivatives are explored for use in creating functional polymers with specific properties for applications in coatings and adhesives.

Biological Studies

Research involving this compound focuses on understanding its effects on cellular processes. Notable findings include:

- Cellular Mechanisms : Studies indicate that the compound can modulate signaling pathways related to inflammation and cell proliferation.

- Potential Therapeutic Uses : Ongoing research aims to evaluate its efficacy in treating conditions such as arthritis and certain cancers.

Mecanismo De Acción

The mechanism of action of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Biphenyl vs.

- Double Bond : The α,β-unsaturated carboxylic acid moiety is critical for bioactivity, as seen in combretastatin analogs where the double bond is essential for tubulin binding .

- Trimethoxy Group : The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antimitotic and cholinesterase-inhibiting compounds .

Table 2: In Vitro Activity of Selected Compounds

Key Findings:

- Cholinesterase Inhibition: TMCA derivatives like the 2-chlorophenyl ester show moderate AChE/BChE inhibition (IC50 ~46 µM), with selectivity for BChE (SI = 1.42) .

- Antimitotic Activity : Combretastatin analogs with similar trimethoxy motifs exhibit potent tubulin inhibition (IC50 <1 µM). The target compound’s conjugated system may mimic this activity .

- Cytotoxicity : Gallic acid derivatives with trimethoxy groups show IC50 <10 µM against HepG2 cells, suggesting the target compound could share anticancer properties .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Insights:

Actividad Biológica

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, also known as a derivative of phenylpropanoids, has garnered attention for its potential biological activities. This compound, with a molecular formula of C24H22O5 and a molecular weight of 390.43 g/mol, is being studied for its therapeutic effects, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure

The structure of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid can be represented as follows:

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that related phenolic compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines.

Table 1: Summary of Anti-inflammatory Effects

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Honokiol | 9.80 | Inhibition of Src family kinases |

| Curcumin | 10.00 | NF-kB pathway inhibition |

| Resveratrol | 15.00 | Reduction of TNF-alpha |

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, derivatives have been shown to affect cell cycle regulation and promote cell death in various cancer models.

Table 2: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (μM) | Observed Effect |

|---|---|---|---|

| MCF-7 | 20 | Induction of apoptosis | |

| HeLa | 15 | Inhibition of proliferation | |

| A549 | 25 | Cell cycle arrest |

The biological activity of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is believed to involve several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in inflammatory responses.

- Modulation of Cytokines : The compound may regulate the expression of cytokines involved in inflammation and immune responses.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.

Case Studies

- Case Study on Anti-inflammatory Effects : A study conducted on human neutrophils demonstrated that phenolic compounds could significantly reduce fMLP-induced superoxide production, indicating their potential use in managing inflammatory diseases .

- Case Study on Anticancer Effects : Another investigation into the effects on breast cancer cell lines revealed that treatment with related compounds led to a marked decrease in cell viability and an increase in apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.